molecular formula C20H19N3O2 B12376040 (E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide

(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide

Cat. No.: B12376040
M. Wt: 333.4 g/mol
InChI Key: ZZAHBOBPSBJKLS-FMIVXFBMSA-N
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Description

(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline moiety and a hydroxyamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the quinoline derivative, followed by the formation of the amide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Synthesis of Quinoline Derivative

      Reagents: Quinoline, formaldehyde, and a suitable amine.

      Conditions: The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

  • Step 2: Formation of Amide Linkage

      Reagents: The quinoline derivative, an appropriate acid chloride, and hydroxylamine.

      Conditions: The reaction is typically performed at low temperatures to prevent side reactions, using a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 4,4’-Difluorobenzophenone

Comparison

(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide is unique due to its combination of a quinoline moiety and a hydroxyamide group. This structure imparts distinct chemical and biological properties compared to similar compounds like 4-methoxyphenethylamine and 4,4’-difluorobenzophenone, which lack the hydroxyamide functionality and the specific arrangement of the quinoline ring.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide

InChI

InChI=1S/C20H19N3O2/c24-20(23-25)12-9-15-5-7-16(8-6-15)13-21-14-18-11-10-17-3-1-2-4-19(17)22-18/h1-12,21,25H,13-14H2,(H,23,24)/b12-9+

InChI Key

ZZAHBOBPSBJKLS-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)CNCC3=CC=C(C=C3)/C=C/C(=O)NO

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CNCC3=CC=C(C=C3)C=CC(=O)NO

Origin of Product

United States

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